
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. It belongs to the class of azetidine-3-carboxamide derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by binding to specific target proteins or enzymes in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Anti-microbial activity: The compound has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages and limitations when used in lab experiments. Some of the advantages include:
1. High potency: The compound exhibits high potency against cancer cells and various bacterial strains, making it a potential candidate for drug development.
2. Versatility: N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can be used in various experimental setups, including in vitro and in vivo studies.
Some of the limitations include:
1. Limited availability: The compound is not readily available commercially, and its synthesis requires specialized expertise.
2. Safety concerns: The compound has not been extensively studied for its safety profile, and its potential toxicity needs to be evaluated in detail.
Direcciones Futuras
There are several future directions for the research on N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. Some of the possible directions include:
1. Development of novel anti-cancer drugs: The compound's potent anti-cancer activity makes it a potential candidate for drug development.
2. Evaluation of its safety profile: The compound's safety profile needs to be evaluated in detail to ensure its safe use in humans.
3. Investigation of its mechanism of action: Further studies are needed to elucidate the compound's exact mechanism of action, which could aid in the development of more effective drugs.
4. Exploration of its anti-inflammatory activity: The compound's anti-inflammatory activity needs to be further explored to determine its potential use in the treatment of inflammatory diseases.
Conclusion:
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic compound that has shown promising therapeutic potential in various scientific research studies. Its high potency against cancer cells and various bacterial strains makes it a potential candidate for drug development. However, its safety profile needs to be evaluated in detail, and its exact mechanism of action needs to be elucidated. Further research is needed to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves a multi-step process that starts with the reaction of 4-(benzyloxy)benzaldehyde with pyrazine-2-carboxylic acid, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the intermediate product with azetidine-3-carboxylic acid chloride to yield the target compound.
Aplicaciones Científicas De Investigación
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been investigated for its potential therapeutic applications in various scientific research studies. Some of the notable applications include:
1. Anti-cancer activity: The compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anti-microbial activity: The compound has been found to exhibit significant anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(19-14-27(15-19)23(29)21-13-24-10-11-25-21)26-12-17-6-8-20(9-7-17)30-16-18-4-2-1-3-5-18/h1-11,13,19H,12,14-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFVJKLGMIRIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)benzyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

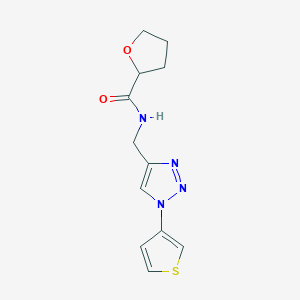
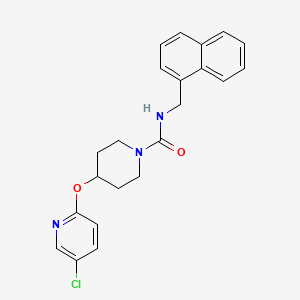
![6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride](/img/structure/B2945923.png)
![Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate](/img/structure/B2945924.png)
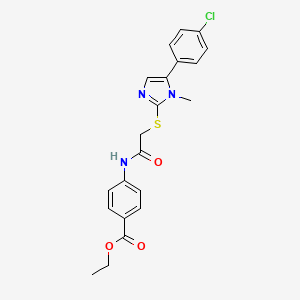
![4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B2945928.png)
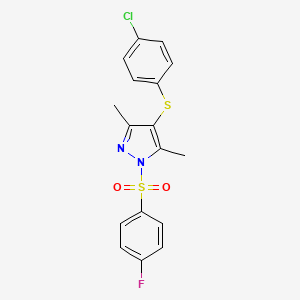

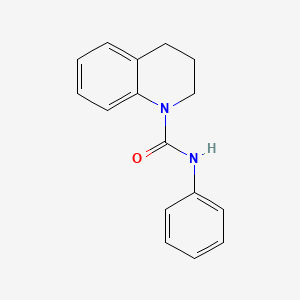
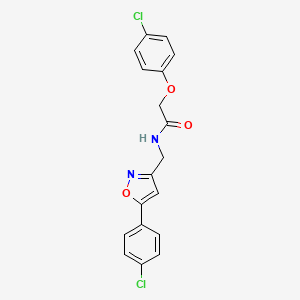
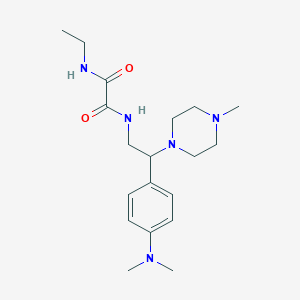
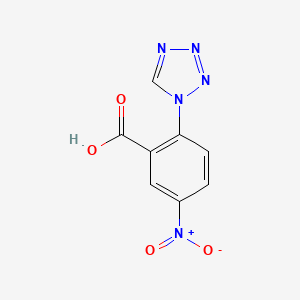
![2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2945940.png)
![6-(4-Chlorophenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945941.png)